3-(4-Chlorophenyl)-5-(dimethylaminomethylidene)-1,1-dioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-1,3-thiazolidine-1,1,4-trione is a synthetic organic compound characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-1,3-thiazolidine-1,1,4-trione typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with dimethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-1,3-thiazolidine-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds.
Scientific Research Applications
3-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-1,3-thiazolidine-1,1,4-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-1,3-thiazolidine-1,1,4-trione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of bacterial cell wall synthesis or modulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one
- 2-(3-chlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
Uniqueness
3-(4-chlorophenyl)-5-[(dimethylamino)methylidene]-1,3-thiazolidine-1,1,4-trione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(dimethylaminomethylidene)-1,1-dioxo-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-14(2)7-11-12(16)15(8-19(11,17)18)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJDJOQCUWSAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(CS1(=O)=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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